molecular formula C17H12N2O5 B7463715 9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one

9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one

Cat. No. B7463715
M. Wt: 324.29 g/mol
InChI Key: YLIGDYQQZUVHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound has a unique structure that makes it a promising candidate for drug development and other applications.

Mechanism of Action

The mechanism of action of 9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development of cancer and inflammation. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the prevention and treatment of cancer.
Biochemical and Physiological Effects
9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development of cancer and inflammation. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant activity, which is important for the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one is its unique structure, which makes it a promising candidate for drug development and other applications. It has also been shown to have good solubility and stability, which are important factors for the development of drugs. However, one of the limitations of this compound is its low bioavailability, which can limit its effectiveness as a drug.

Future Directions

There are several future directions for the research on 9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the study of its potential applications in other fields such as material science and organic electronics. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the prevention and treatment of cancer and other diseases.
Conclusion
9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one is a promising compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure and properties make it a promising candidate for drug development and other applications. Further research is needed to fully understand its mechanism of action and potential applications in the prevention and treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one has been reported in the literature. The most common method involves the condensation of 4-nitrophenylhydrazine with 2,3-dihydro-1H-inden-1-one to form the intermediate product, which is then cyclized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield the final product. This method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one has shown potential applications in various fields of research. In medicinal chemistry, this compound has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development of cancer and inflammation. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds with potential applications in drug development and material science. In material science, this compound has been studied for its optical and electronic properties, which make it a promising candidate for the development of organic electronics.

properties

IUPAC Name

9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c20-17-8-12(10-1-3-11(4-2-10)19(21)22)13-7-15-16(9-14(13)18-17)24-6-5-23-15/h1-4,7-9H,5-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIGDYQQZUVHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=CC(=O)NC3=C2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836883
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one

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